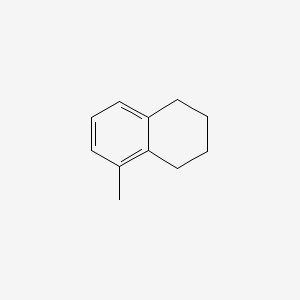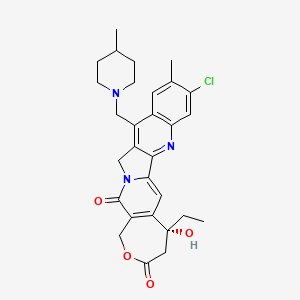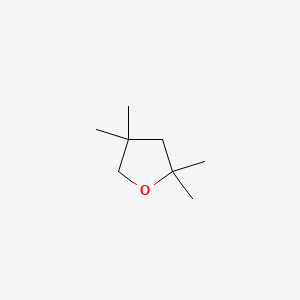
1,2,3,5-tetra-O-acetyl-D-xylofuranose
Overview
Description
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a derivative of D-xylose, a monosaccharide. This compound is extensively used as a nucleoside precursor in various biochemical applications . It is known for its role in the synthesis of complex molecules and its utility in the biomedical sector.
Mechanism of Action
Target of Action
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is primarily used as a nucleoside precursor . Its primary targets are the nucleosides in the body, which play a crucial role in various biological functions, including energy transfer and signal transduction .
Mode of Action
This compound interacts with its targets by serving as a starting material for the synthesis of nucleosides . It is incorporated into the nucleoside structure, leading to the formation of new nucleosides .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in nucleoside synthesis . The compound’s incorporation into nucleosides can affect various downstream effects, including the synthesis of DNA and RNA, and the regulation of many cellular processes .
Pharmacokinetics
As a nucleoside precursor, its bioavailability would likely depend on its ability to be absorbed and metabolized into active nucleosides in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of nucleosides . By serving as a precursor, it contributes to the formation of nucleosides, which are essential components of nucleic acids like DNA and RNA .
Biochemical Analysis
Biochemical Properties
1,2,3,5-tetra-O-acetyl-D-xylofuranose plays a significant role in biochemical reactions. It is involved in the synthesis of nucleosides, which are key components of nucleic acids
Cellular Effects
As a precursor to nucleosides, it likely influences cell function indirectly through its role in nucleic acid synthesis .
Molecular Mechanism
As a precursor to nucleosides, it may exert its effects at the molecular level through its involvement in nucleic acid synthesis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be stable for at least 4 years when stored at -20°C .
Metabolic Pathways
This compound is involved in the metabolic pathway of nucleoside synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is typically synthesized through the acetylation of D-xylose. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to control the rate of acetylation and to ensure the selective formation of the tetra-acetylated product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetra-O-acetyl-D-xylofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylofuranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: D-xylofuranose.
Oxidation: Corresponding carboxylic acids.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1,2,3,5-Tetra-O-acetyl-D-xylofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor in the synthesis of nucleosides and nucleotides.
Industry: Utilized in the production of various biochemical reagents and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-D-xylopyranose
- 2,3,4,5-Tetra-O-acetyl-D-xylose
- D-Xylose, 2,3,4,5-tetraacetate
Uniqueness
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other tetra-acetylated derivatives. This uniqueness makes it particularly valuable in specific synthetic applications and biochemical pathways .
Properties
IUPAC Name |
[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-DAAZQVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















